![molecular formula C13H14FN B14176588 7'-Fluorospiro[cyclohexane-1,3'-indole] CAS No. 923037-16-5](/img/structure/B14176588.png)
7'-Fluorospiro[cyclohexane-1,3'-indole]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7’-Fluorospiro[cyclohexane-1,3’-indole] is a spirocyclic compound that features a unique structure where a cyclohexane ring is fused to an indole moiety through a spiro linkage at the 3’ position. The presence of a fluorine atom at the 7’ position of the indole ring adds to its chemical uniqueness. Spirocyclic compounds like 7’-Fluorospiro[cyclohexane-1,3’-indole] are of significant interest in medicinal chemistry due to their three-dimensional structure, which can interact with biological targets in unique ways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7’-Fluorospiro[cyclohexane-1,3’-indole] typically involves the formation of the spiro linkage through a cyclization reaction One common method involves the reaction of a cyclohexanone derivative with an indole derivative under acidic or basic conditions to form the spirocyclic structure
Industrial Production Methods
Industrial production of 7’-Fluorospiro[cyclohexane-1,3’-indole] may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
7’-Fluorospiro[cyclohexane-1,3’-indole] can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation catalysts like palladium on carbon.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced spiroindole derivatives.
Substitution: Formation of substituted spiroindole derivatives with various functional groups.
Applications De Recherche Scientifique
7’-Fluorospiro[cyclohexane-1,3’-indole] has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antimicrobial, and antiviral activities.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7’-Fluorospiro[cyclohexane-1,3’-indole] involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or modulating the activity of these targets. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiroindole: Lacks the fluorine atom, resulting in different chemical and biological properties.
Spirooxindole: Contains an oxindole moiety instead of an indole, leading to variations in reactivity and biological activity.
Spirotryprostatin A and B: Known for their microtubule assembly inhibition properties.
Uniqueness
7’-Fluorospiro[cyclohexane-1,3’-indole] is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological interactions. The spirocyclic structure also provides a rigid and three-dimensional framework that can enhance its binding to biological targets.
Propriétés
Numéro CAS |
923037-16-5 |
|---|---|
Formule moléculaire |
C13H14FN |
Poids moléculaire |
203.25 g/mol |
Nom IUPAC |
7'-fluorospiro[cyclohexane-1,3'-indole] |
InChI |
InChI=1S/C13H14FN/c14-11-6-4-5-10-12(11)15-9-13(10)7-2-1-3-8-13/h4-6,9H,1-3,7-8H2 |
Clé InChI |
HNEDKLAUGHFIAY-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)C=NC3=C2C=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Benzyl(methyl)sulfamoyl]-N-hydroxyacetamide](/img/structure/B14176515.png)

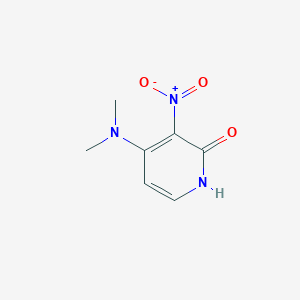
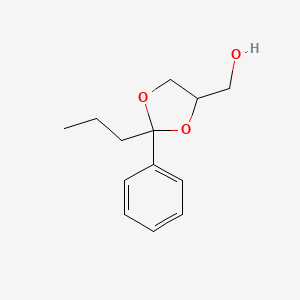

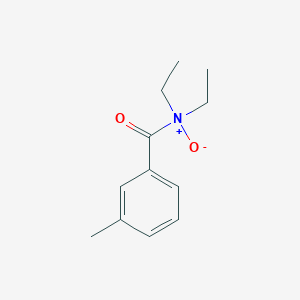
![{4-[(2-Aminoethyl)carbamoyl]phenoxy}acetic acid](/img/structure/B14176543.png)
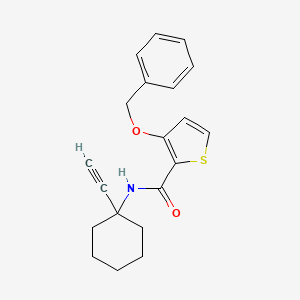

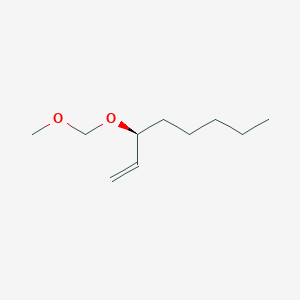
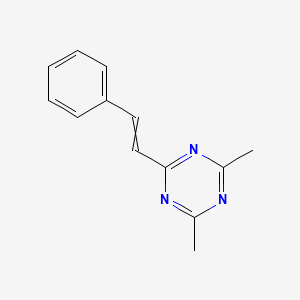
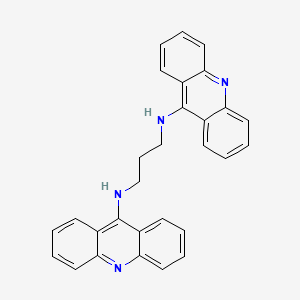
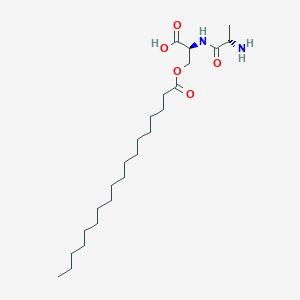
![9H-3-Thia-4,9,10a-triazacyclopenta[b]fluoren-10-one, 1,2-dihydro-](/img/structure/B14176578.png)
